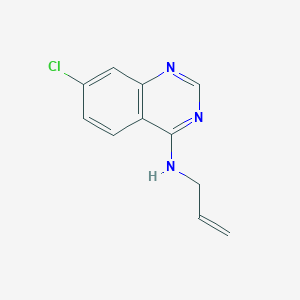

N-allyl-7-chloro-4-quinazolinamine

Description

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-N-prop-2-enylquinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3/c1-2-5-13-11-9-4-3-8(12)6-10(9)14-7-15-11/h2-4,6-7H,1,5H2,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRXXHDVDHJKACW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NC=NC2=C1C=CC(=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Allyl 7 Chloro 4 Quinazolinamine and Analogues

Retrosynthetic Analysis of N-allyl-7-chloro-4-quinazolinamine

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnection is at the C-N bond of the allylamine (B125299) group. This bond can be formed through a nucleophilic substitution reaction, where an allyl halide or another suitable allylating agent reacts with a 4-amino-7-chloroquinazoline precursor.

A further disconnection of the quinazoline (B50416) ring itself leads to two main strategies based on common precursors. One approach involves the cyclization of a substituted anthranilic acid derivative with a one-carbon source, such as formamide. researchgate.netgeneris-publishing.comijarsct.co.in Another key pathway utilizes a 2-amino-5-chlorobenzonitrile, which can undergo cyclization to form the quinazoline ring. mdpi.comrsc.org These disconnections highlight the key intermediates required for the synthesis: a 7-chloro-4-quinazolinamine core and an allylating agent.

Established Synthetic Pathways to 4-Quinazolinamine Derivatives

Conventional Condensation and Cyclization Reactions

The synthesis of the quinazolinone ring, a precursor to the quinazolinamine, can be achieved through various condensation and cyclization reactions. One common method involves the reaction of 2-aminobenzamides with orthoesters in the presence of an acid catalyst like acetic acid. nih.gov This reaction proceeds by heating the components, sometimes under pressure, to facilitate the cyclization and formation of the quinazolin-4(3H)-one. nih.gov Visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes, using a photocatalyst like fluorescein, offers a greener alternative. nih.govnih.gov

Another approach utilizes the reaction of 2-halobenzamides with nitriles, catalyzed by copper, to form quinazolin-4(3H)-ones. organic-chemistry.org The reaction of 2-aminobenzylamine with acids like oxalic acid dihydrate can also yield quinazolines through in situ condensation and oxidation. nih.gov

Utilization of Common Precursors

Anthranilic Acid Derivatives: Anthranilic acid and its derivatives are versatile starting materials for quinazolinone synthesis. researchgate.netgeneris-publishing.comijarsct.co.innih.gov The Niementowski quinazoline synthesis, for example, involves heating anthranilic acid with an excess of formamide. researchgate.netgeneris-publishing.com This reaction can be optimized to achieve high yields. generis-publishing.com Alternatively, anthranilic acid can be condensed with an acyl chloride, followed by dehydration to form a benzoxazinone (B8607429) intermediate. This intermediate then reacts with an amine to yield the desired quinazolinone derivative. nih.gov

2-Aminobenzonitriles: 2-Aminobenzonitriles are another important class of precursors. mdpi.comrsc.org They can be converted to quinazolinones through a tandem reaction using an alcohol-water system, catalyzed by a Ruthenium(II) complex. rsc.org Another method involves the reaction of 2-aminobenzonitriles with N-benzyl cyanamides, mediated by hydrochloric acid, to produce 2-amino-4-iminoquinazolines. mdpi.com The reaction of 2-aminobenzonitrile (B23959) with aryl magnesium bromide forms an ortho-aminoketimine intermediate, which can then be cyclized to N,4-disubstituted quinazolines. nih.gov

Targeted Introduction of the N-Allyl Moiety

Once the 7-chloro-4-aminoquinazoline core is synthesized, the final step is the introduction of the N-allyl group. This is typically achieved through N-alkylation.

N-Alkylation Strategies and Optimizations

N-alkylation of amines is a fundamental transformation in organic synthesis. organic-chemistry.orgacsgcipr.org For the synthesis of this compound, the 4-amino group of the quinazoline ring acts as the nucleophile. The reaction conditions, including the choice of base, solvent, and temperature, need to be optimized to ensure selective mono-allylation and avoid side reactions. Common bases used in N-alkylation reactions include potassium carbonate and cesium hydroxide. organic-chemistry.orgmdpi.com The choice of solvent can also influence the reaction rate and selectivity, with polar aprotic solvents like DMF being frequently used. mdpi.com

Allylation Reagents and Reaction Conditions

A variety of allylation reagents can be employed for the N-alkylation step. Allyl halides, such as allyl bromide or allyl chloride, are common and reactive electrophiles. acsgcipr.org The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Transition-metal-catalyzed allylic substitution reactions offer an alternative and often more sustainable approach. nih.gov Catalysts based on palladium, iridium, cobalt, or molybdenum can facilitate the N-allylation using greener reagents like allylic alcohols or carbonates. nih.govorganic-chemistry.org For instance, an iridium complex can catalyze the selective N-allylation of amines with allylic alcohols in water. organic-chemistry.org Enzymatic methods using reductive aminases also provide an environmentally friendly route for N-allylation. nih.govacs.org

Incorporation of the 7-Chloro Substituent

The introduction of the chlorine atom at the 7-position of the quinazoline ring is a critical step in the synthesis of this compound. This can be achieved through two primary approaches: by starting with a molecule that already contains the chloro-substituent in the desired position or by performing a halogenation reaction on the quinazoline core itself.

Pre-functionalized Building Blocks

A common and efficient strategy for the synthesis of 7-chloro-substituted quinazolines is the use of commercially available or readily prepared starting materials that already possess a chlorine atom at the equivalent position. This approach offers the advantage of regiochemical control, ensuring the chlorine is located at the desired C-7 position.

A key precursor for this methodology is 2-amino-4-chlorobenzoic acid . This compound can undergo cyclization reactions to form the 7-chloro-quinazolinone core. For instance, reaction with benzoyl chloride in the presence of pyridine (B92270) can yield a 7-chloro-2-phenyl-benzoxazin-4-one intermediate. This intermediate can then be reacted with hydrazine (B178648) hydrate (B1144303) to form a 3-amino-7-chloro-2-phenylquinazolin-4-one, which can be further modified. researchgate.net

Another widely used pre-functionalized building block is 4,7-dichloroquinazoline (B1295908) . This versatile intermediate allows for the direct introduction of the desired N-allyl-amino group at the C-4 position via a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the C-4 position is significantly more reactive than the one at C-7, allowing for selective substitution. nih.gov The reaction of 4,7-dichloroquinazoline with allylamine, typically in a suitable solvent like isopropanol (B130326) and often with a base, would directly yield this compound.

The synthesis of 4,7-dichloroquinazoline itself can be accomplished from 7-chloro-3H-quinazolin-4-one by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). ijarsct.co.in 7-Chloro-3H-quinazolin-4-one can be prepared from 2-amino-4-chlorobenzoic acid. mdpi.com

Table 1: Examples of Pre-functionalized Building Blocks in the Synthesis of 7-Chloroquinazoline (B1588860) Derivatives

| Precursor | Reagents and Conditions | Intermediate/Product | Reference |

|---|---|---|---|

| 2-Amino-4-chlorobenzoic acid | 1. Benzoyl chloride, pyridine 2. Hydrazine hydrate | 3-Amino-7-chloro-2-phenylquinazolin-4-one | researchgate.net |

| 7-Chloro-3H-quinazolin-4-one | POCl₃, 100 °C, 3 h | 4,7-Dichloroquinazoline | ijarsct.co.in |

| 4,7-Dichloroquinoline | NaN₃, DMF, 65 °C, 6 h | 4-Azido-7-chloroquinoline | mdpi.com |

Halogenation Strategies on the Quinazoline Ring

Direct halogenation of the quinazoline ring system is an alternative approach to introduce the chloro-substituent. However, controlling the regioselectivity of this electrophilic substitution can be challenging. The position of substitution is influenced by the existing substituents on the ring and the reaction conditions. For the parent quinazoline molecule, electrophilic substitution, such as nitration, preferentially occurs at the 6-position. beilstein-journals.org

To achieve selective halogenation at the C-7 position, directing groups or specific catalysts are often necessary. While direct chlorination of a pre-formed N-allyl-4-quinazolinamine at the 7-position is not a commonly reported method due to potential side reactions and regioselectivity issues, related halogenations on quinoline (B57606) systems have been explored. For instance, remote halogenation of quinoline derivatives at the C5 and/or C7-position has been achieved using various reagents and catalysts. organic-chemistry.org

Modern Synthetic Techniques and Catalysis in Quinazoline Chemistry

Recent advances in synthetic organic chemistry have provided more efficient and versatile methods for the synthesis of quinazoline derivatives, including this compound and its analogues. These modern techniques often lead to higher yields, shorter reaction times, and greater molecular diversity.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool in medicinal chemistry for accelerating reaction rates. nih.govresearchgate.netfrontiersin.org The synthesis of 4-aminoquinazoline derivatives can be significantly expedited using microwave irradiation. For example, the reaction of 4-chloroquinazolines with various amines, which can be sluggish under conventional heating, often proceeds to completion in minutes with microwave heating. nih.govscholarsresearchlibrary.com

A study demonstrated that the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines from 4-chloroquinazoline (B184009) and aryl heterocyclic amines in 2-propanol was significantly faster and higher yielding with microwave irradiation compared to classical heating (20 minutes vs. 12 hours). nih.gov This methodology could be readily adapted for the synthesis of this compound from 4,7-dichloroquinazoline and allylamine, likely resulting in a significant reduction in reaction time and an increase in yield.

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of a 4-Aminoquinazoline Derivative

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating (Reflux) | 12 h | 37.3% | nih.gov |

| Microwave Irradiation (60W) | 20 min | 96.5% | nih.gov |

Metal-Catalyzed Coupling Reactions in Analogous Systems

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Palladium and copper catalysts are frequently employed in the synthesis of quinazoline derivatives. mdpi.comnih.gov

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, can be used to form the C4-N bond in 4-aminoquinazolines. This would involve the reaction of a 4-haloquinazoline (e.g., 4,7-dichloroquinazoline) with an amine (allylamine) in the presence of a palladium catalyst and a suitable ligand. Similarly, palladium-catalyzed intramolecular imidoylation of N-(2-bromoaryl)amidines has been developed for the synthesis of 4-aminoquinazolines. nih.gov

Copper-catalyzed reactions also provide a valuable route to quinazoline derivatives. These methods can tolerate a variety of functional groups and are often more cost-effective than their palladium counterparts.

Table 3: Examples of Metal-Catalyzed Synthesis of Quinazoline Analogues

| Reaction Type | Catalyst/Reagents | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Suzuki Cross-Coupling | Pd(dppf)Cl₂, Na₂CO₃, TBAB | Bromo-substituted quinazoline and a boronic acid ester | Quinazolinylphenyl-1,3,4-thiadiazole | mdpi.com |

| Intramolecular Imidoylation | Palladium source, ligand, base | N-(2-bromoaryl)amidine and an isocyanide | 4-Aminoquinazoline | nih.gov |

One-Pot and Multi-Component Approaches for Derivatization

One-pot and multi-component reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple synthetic steps into a single operation without the isolation of intermediates. These strategies are highly valuable for the rapid generation of libraries of analogues for structure-activity relationship studies.

For instance, a one-pot synthesis of 2-amino-4(3H)-quinazolinones has been developed involving the ring-opening of isatoic anhydride (B1165640) followed by a palladium-catalyzed oxidative isocyanide-insertion. nih.gov While this example leads to a quinazolinone, similar principles can be applied to develop one-pot syntheses of this compound analogues. A hypothetical one-pot reaction could involve the in-situ formation of the quinazoline core followed by N-allylation.

Multi-component reactions that assemble the quinazoline scaffold from simple starting materials are also prevalent. For example, the synthesis of 4-oxo-quinazoline derivatives has been achieved through a one-pot three-component reaction of isatoic anhydride, phenylhydrazine, and various aldehydes or ketones. nih.gov

Structural Characterization of N Allyl 7 Chloro 4 Quinazolinamine

Spectroscopic Analysis for Structure Elucidation

Spectroscopic techniques are indispensable for probing the molecular architecture of a compound by examining the interaction of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H-NMR Spectroscopy : In a ¹H-NMR spectrum of N-allyl-7-chloro-4-quinazolinamine, distinct signals would be expected for the protons of the quinazoline (B50416) core and the N-allyl group. The aromatic protons on the quinazoline ring would appear in the downfield region, typically between 7.0 and 9.0 ppm, with their splitting patterns revealing their coupling relationships. The protons of the allyl group would exhibit characteristic signals: the vinyl protons would be found in the 5.0-6.5 ppm region, and the methylene (B1212753) protons adjacent to the nitrogen would likely appear around 4.0-5.0 ppm. The coupling between these protons would provide further structural confirmation.

¹³C-NMR Spectroscopy : The ¹³C-NMR spectrum would complement the ¹H-NMR data by showing distinct signals for each unique carbon atom in this compound. The carbon atoms of the quinazoline ring would resonate at lower field (higher ppm values) compared to the sp³-hybridized methylene carbon of the allyl group. The two sp²-hybridized carbons of the allyl group's double bond would also be clearly identifiable in the vinylic region of the spectrum.

HSQC (Heteronuclear Single Quantum Coherence) : An HSQC experiment would be utilized to correlate the signals of directly bonded proton and carbon atoms. This two-dimensional NMR technique would definitively link the proton signals to their corresponding carbon atoms, providing unambiguous assignments for the C-H pairs in the molecule and further solidifying the structural elucidation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is employed to determine the molecular weight and gain insights into the compound's structure through its fragmentation pattern.

ESI-MS (Electrospray Ionization Mass Spectrometry) : Using a soft ionization technique like ESI, the mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. This would allow for the direct determination of the molecular weight of this compound.

HRMS (High-Resolution Mass Spectrometry) : HRMS would provide a highly accurate mass measurement of the molecular ion. This precise mass can be used to determine the elemental composition of the molecule, confirming the molecular formula C₁₁H₁₀ClN₃.

The fragmentation pattern observed in the mass spectrum would offer additional structural clues. For instance, the loss of the allyl group would be a likely fragmentation pathway, resulting in a significant fragment ion.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to display characteristic absorption bands for the N-H bond of the secondary amine, the C=N and C=C bonds of the quinazoline ring system, the C-Cl bond, and the C=C bond of the allyl group.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch | 3300-3500 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C=C Stretch (Alkene) | 1640-1680 |

| C=N and C=C Stretch (Quinazoline) | 1500-1650 |

| C-Cl Stretch | 600-800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinazoline ring system in this compound is a chromophore that would exhibit characteristic absorption maxima in the UV region. These absorptions correspond to π→π* and n→π* electronic transitions within the conjugated system. The position and intensity of these absorption bands can be influenced by the solvent and the substituents on the quinazoline ring.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture and are routinely used to assess the purity of a synthesized compound and to monitor the progress of a chemical reaction.

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is a simple, rapid, and versatile technique for qualitative analysis. In the context of this compound, TLC would be used to:

Monitor Reaction Progress: By spotting the reaction mixture on a TLC plate at different time intervals, the consumption of starting materials and the formation of the product can be visualized. The product, this compound, would have a different retention factor (Rf) value compared to the reactants.

Assess Purity: A pure sample of this compound should ideally appear as a single spot on the TLC plate when eluted with an appropriate solvent system. The presence of multiple spots would indicate the presence of impurities.

Determine Appropriate Solvent System for Column Chromatography: TLC is often used to screen for an optimal solvent system that provides good separation between the desired compound and any impurities, which can then be used for purification by column chromatography.

The choice of the mobile phase (solvent system) is crucial for effective separation on the silica (B1680970) gel stationary phase of the TLC plate. A mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) would likely be employed, with the ratio adjusted to achieve an optimal Rf value for this compound, typically in the range of 0.3-0.5. Visualization of the spots on the TLC plate can be achieved under UV light, as the quinazoline ring system is UV-active.

High-Performance Liquid Chromatography (HPLC)

General analytical procedures for related 4-aminoquinazoline compounds often involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to elucidate and confirm their chemical structures. researchgate.netnih.gov The purity of these compounds is typically assessed using Thin-Layer Chromatography (TLC). nih.gov However, specific conditions and results from HPLC analysis for this compound remain unpublished in the available literature.

Computational Studies and Chemoinformatics Applications

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict how a ligand, such as a quinazoline (B50416) derivative, might bind to a macromolecular target, typically a protein. These simulations are crucial for understanding the basis of a compound's biological activity.

Molecular docking studies have been instrumental in identifying and characterizing the interactions between quinazoline derivatives and their biological targets. For instance, in the context of cancer therapy, Epidermal Growth Factor Receptor (EGFR) is a common target for quinazoline-based inhibitors. nih.gov Docking simulations of quinazoline compounds into the EGFR active site have shown key interactions with specific amino acid residues. The quinazoline nucleus often forms hydrogen bonds with the backbone of Met769 in the hinge region of the kinase domain, an interaction critical for inhibitory activity. nih.gov Additionally, hydrophobic interactions with residues such as Leu820, Leu768, and Ala719 contribute to the stability of the ligand-receptor complex. nih.gov

In other studies, quinazoline derivatives have been docked against different targets like p21-activated kinase 4 (PAK4) and tubulin. nih.govbenthamdirect.com For PAK4, hydrogen bonds and hydrophobic interactions were found to be the primary drivers of binding affinity, with Leu398 being a key residue for stabilizing the inhibitor. benthamdirect.com When targeting tubulin, quinazoline scaffolds have been shown to engage in hydrophobic interactions with residues in the colchicine (B1669291) binding site, including Alaβ250, Leuβ248, and Leuβ255. nih.gov These detailed interaction maps are vital for designing new derivatives with improved target specificity and potency.

Docking simulations predict not only the orientation (binding mode) of a ligand within a target's binding site but also estimate the strength of the interaction, often expressed as a docking score or binding energy. nih.gov These scores help in ranking potential drug candidates. For example, studies on quinazolinone derivatives as MMP-13 inhibitors and PDE7A inhibitors have utilized docking scores to identify the most promising compounds for further development. nih.govfrontiersin.org

In a study targeting EGFR, compounds with higher anti-proliferative activity, such as derivatives 7b and 7e, also exhibited more favorable binding energies in docking simulations compared to less active compounds. nih.gov Similarly, in the development of novel PDE7A inhibitors, compounds 4b and 5f showed superior docking scores (−6.887 and −6.314, respectively) compared to the reference compound BRL50481 (−5.096), indicating a higher predicted binding affinity. frontiersin.org These predictions are often coupled with MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) calculations to further refine the binding free energy estimations. frontiersin.org

Table 1: Predicted Binding Affinities of Quinazoline Derivatives Against Various Targets

| Compound Series | Target | Key Findings | Reference |

|---|---|---|---|

| Quinazoline Derivatives | EGFR | Compound 7b and 7e showed stronger binding energies, correlating with higher anti-proliferative activity. | nih.gov |

| Quinazolinone Derivatives | PDE7A | Compound 4b had a more favorable docking score (-6.887) and MM-GBSA value (-45.3 kcal/mol) than the reference BRL50481. | frontiersin.org |

| Quinazoline Derivatives | Tubulin (Colchicine Site) | Docked scores ranged from -8.06 to -9.83 kcal/mol, suggesting potent microtubule-targeting activity. | nih.gov |

| Quinazolinone Derivatives | PARP1 and STAT3 | Derivative 1f exhibited a significant glide score, and derivatives 2l, 3g, and 3h had glide energies of -82.521, -82.364, and -82.022 kcal/mol respectively against STAT3. | tandfonline.com |

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of the ligand and the protein over time. This helps in assessing the stability of the predicted binding pose and understanding the conformational changes that may occur upon ligand binding.

MD simulations are frequently employed to validate the stability of ligand-receptor complexes predicted by docking. tandfonline.com A common method to analyze stability is to monitor the Root Mean Square Deviation (RMSD) of the protein and ligand atoms over the simulation period, typically nanoseconds. researchgate.net A stable RMSD plot suggests that the ligand remains securely bound in the active site. For instance, MD simulations of quinazolinone derivatives in complex with targets like VEGFR2, c-Met, and EGFR have been used to illustrate the structural stability of the complexes over time. researchgate.net

In a study on quinazoline derivatives targeting EGFR, a 100 ns MD simulation showed that the complex with a potent compound maintained more stable interactions compared to a less active one. nih.gov Similarly, MD simulations of quinazolinone derivatives as PARP1 and STAT3 dual inhibitors were run for 100 ns to investigate the dynamic behavior and stability of the protein-ligand complex. tandfonline.com Another study on MMP-13 inhibitors used MD simulations to confirm the binding mode and analyze the stability of the interactions. nih.gov Analysis of Root Mean Square Fluctuation (RMSF) can further reveal which parts of the protein become more or less flexible upon ligand binding, providing insights into the dynamic effects of the inhibitor. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This allows for the prediction of the activity of new, unsynthesized molecules.

QSAR models have been successfully developed for various series of quinazoline derivatives to predict their anticancer and other biological activities. acs.orgnih.gov These models are built using a "training set" of compounds with known activities and are then validated using a "test set". acs.org The quality of a QSAR model is assessed by several statistical parameters, including the correlation coefficient (R²), the cross-validated correlation coefficient (q² or Q²), and the predictive correlation coefficient (R²_pred). benthamdirect.comacs.org

For example, a 2D-QSAR analysis on 31 quinazoline derivatives with activity against human lung cancer resulted in a robust model with an R² of 0.745 and a high predictive ability on the test set (R²_test = 0.941). acs.org In another study on quinazoline inhibitors of PAK4, both CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) 3D-QSAR methods yielded models with high predictive power (r²_pred = 0.689 for CoMFA and 0.822 for CoMSIA). benthamdirect.com These models identified that electrostatic, hydrophobic, and hydrogen-bond acceptor fields were crucial for the inhibitory activity. benthamdirect.comnih.gov The insights from these QSAR models provide valuable guidance for designing new quinazoline analogs with enhanced efficacy. acs.orgfrontiersin.org

Table 2: Statistical Validation of QSAR Models for Quinazoline Derivatives

| Derivative Type | Target/Activity | QSAR Method | q² / Q² | R² | R²_pred | Reference |

|---|---|---|---|---|---|---|

| Quinazoline Derivatives | Lung Cancer Inhibition | 2D-QSAR (MLR) | 0.669 | 0.745 | 0.941 | acs.org |

| Quinazoline PAK4 Inhibitors | PAK4 Inhibition | CoMFA | 0.595 | 0.986 | 0.689 | benthamdirect.com |

| Quinazoline PAK4 Inhibitors | PAK4 Inhibition | CoMSIA | 0.762 | 0.984 | 0.822 | benthamdirect.com |

| Quinazolinone MMP-13 Inhibitors | MMP-13 Inhibition | CoMFA | 0.646 | 0.992 | 0.829 | nih.gov |

| Quinazolinone MMP-13 Inhibitors | MMP-13 Inhibition | CoMSIA | 0.704 | 0.992 | 0.839 | nih.gov |

Application of Hologram QSAR (HQSAR)

Hologram Quantitative Structure-Activity Relationship (HQSAR) is a 2D QSAR technique that correlates the structural fragments of a molecule with its biological activity. semanticscholar.orgresearchgate.net Unlike 3D-QSAR methods, HQSAR does not require molecular alignment or 3D structural information, making it a rapid and efficient tool for analyzing large datasets. researchgate.net The method involves generating molecular holograms, which are fingerprints that encode the counts of all possible molecular fragments within a structure. semanticscholar.org These holograms are then used as predictor variables in partial least squares (PLS) regression to build a QSAR model. semanticscholar.orgresearchgate.net

For quinazoline derivatives, HQSAR models have been successfully developed to understand the structural requirements for various biological activities. nih.gov In the context of N-allyl-7-chloro-4-quinazolinamine, an HQSAR study would involve:

Fragment Generation: Breaking down the molecule and its analogs into a collection of linear and branched fragments of varying sizes. semanticscholar.org

Hologram Encoding: Assigning each unique fragment to a specific bin within a fixed-length array (the hologram). The hologram length is a key parameter that can be adjusted to optimize model predictivity. semanticscholar.org

Model Building: Using PLS analysis to correlate the hologram data with the experimental biological activities of a training set of compounds.

Contribution Mapping: The resulting HQSAR model can generate atomic contribution maps. These maps visualize which fragments of the this compound structure are predicted to contribute positively (increase activity) or negatively (decrease activity). nih.gov For instance, the model could highlight the importance of the 7-chloro substitution or the N-allyl group for a specific biological target.

Studies on similar 7-chloro-4-aminoquinoline scaffolds have utilized HQSAR to analyze anti-mycobacterial activity, demonstrating the utility of this approach for halogenated heterocyclic compounds. researchgate.netnih.gov Such models provide valuable guidance for designing new derivatives with potentially enhanced potency. nih.gov

Table 1: Key Parameters in an HQSAR Study

| Parameter | Description | Relevance to this compound |

| Hologram Length | The number of bins in the molecular hologram. Affects fragment collisions and model quality. semanticscholar.org | Optimized to find the best correlation between fragments and activity for this specific quinazoline series. |

| Fragment Size | Defines the minimum and maximum number of atoms in the fragments to be included in the hologram. semanticscholar.org | Default values (e.g., 4-7 atoms) are often effective, but can be tailored to capture key structural motifs. semanticscholar.org |

| Fragment Distinction | Parameters that define fragment uniqueness, such as atoms, bonds, connections, and chirality. semanticscholar.org | Used to specify the level of detail required, e.g., distinguishing the allyl group from other alkyl substituents. |

| Atomic Contributions | Color-coded maps indicating the positive or negative influence of specific atoms/fragments on biological activity. nih.gov | Would identify which parts of the molecule (e.g., chloro group, allyl group, quinazoline core) are crucial for its activity. |

In Silico Predictions for Research Guidance

In silico predictions are a cornerstone of modern medicinal chemistry, allowing for the early assessment of a compound's potential success as a drug. nih.gov By modeling pharmacokinetic and physicochemical properties, these computational tools help prioritize which molecules should be synthesized and tested, thereby streamlining the drug discovery pipeline.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

ADME properties determine the bioavailability and persistence of a drug in the body. Predicting these profiles for this compound is crucial for its development. Computational tools can estimate a range of ADME parameters based on the molecule's structure. asianpubs.orgactascientific.com Studies on related quinazoline and 7-chloroquinoline (B30040) derivatives provide a template for the types of predictions that would be informative. nih.govmdpi.comnih.gov

Key predicted ADME properties would include:

Gastrointestinal (GI) Absorption: High GI absorption is predicted for many quinazolinone analogs, suggesting good potential for oral bioavailability. actascientific.com

Blood-Brain Barrier (BBB) Permeability: The lipophilicity of quinazolinones suggests they may penetrate the BBB, making them suitable for targeting central nervous system diseases. researchgate.net

Cytochrome P450 (CYP) Inhibition: Quinazoline derivatives have been shown to inhibit certain CYP enzymes, such as CYP1A and CYP2D6, which are involved in drug metabolism. actascientific.com Predicting these interactions is vital to avoid potential drug-drug interactions.

Plasma Protein Binding (PPB): This parameter affects the amount of free compound available to exert its therapeutic effect. High binding (e.g., >90%) is often observed for related structures. researchgate.net

Aqueous Solubility (logS): Predicts how well the compound dissolves in water, which influences its absorption and formulation.

Table 2: Predicted ADME Profile for a Quinazoline-type Compound

| ADME Parameter | Predicted Property/Value | Implication for Research |

| Gastrointestinal Absorption | High | Indicates good potential for oral administration. |

| BBB Permeation | Permeable/Non-permeable | Guides whether the compound is suitable for CNS or peripheral targets. researchgate.net |

| CYP2D6 Inhibition | Inhibitor/Non-inhibitor | Highlights potential for metabolic drug-drug interactions. actascientific.com |

| Human Oral Absorption | High/Medium/Low | Estimates the percentage of the drug absorbed after oral intake. |

| Aqueous Solubility (logS) | -3 to -5 | Affects absorption and formulation strategies. |

Assessment of Drug Likeness

Drug likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely drug candidate. nih.gov This assessment is often based on simple rules derived from the analysis of successful oral drugs. mdpi.com The most famous of these is Lipinski's Rule of Five. mdpi.com A compound is considered to have favorable drug-like properties if it violates none or only one of these rules.

For this compound, its drug likeness would be assessed by calculating key physicochemical properties. Analyses of similar quinazoline and triazoloquinazoline derivatives have shown that they often exhibit favorable drug-like characteristics and good ADMET profiles. nih.govnih.gov

Table 3: Lipinski's Rule of Five Assessment

| Rule | Threshold | Relevance to Drug Discovery |

| Molecular Weight (MW) | ≤ 500 Da | Relates to size and ability to diffuse across membranes. |

| LogP (Octanol-water partition coefficient) | ≤ 5 | Measures lipophilicity, affecting absorption and solubility. |

| Hydrogen Bond Donors (HBD) | ≤ 5 | Influences solubility and binding to targets. |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 | Influences solubility and binding to targets. |

Violating more than one of these rules may indicate potential problems with oral bioavailability. mdpi.com Computational platforms can quickly calculate these properties for this compound to provide an early-stage filter for its potential as an orally administered drug.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. researchgate.netarxiv.org By calculating the electron density, DFT can predict a wide range of molecular properties, providing deep insights into a compound's stability and chemical behavior. acs.orgresearchgate.net

For this compound, DFT studies, similar to those performed on other quinazoline derivatives, would focus on several key areas: nih.govresearchgate.netnih.govsemanticscholar.org

Geometry Optimization: Determining the most stable 3D conformation of the molecule.

Frontier Molecular Orbitals (FMOs): Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): Creating a 3D map of the electrostatic potential on the molecule's surface. The MEP helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions, such as how the molecule might bind to a biological target. researchgate.net

Natural Bond Orbital (NBO) Analysis: Investigating charge distribution and the nature of chemical bonds within the molecule. researchgate.net

These calculations help to understand the intrinsic electronic properties that govern the molecule's interactions and potential biological activity. researchgate.net

Table 4: Key Parameters from a DFT Study

| DFT-Derived Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron. |

| HOMO-LUMO Energy Gap (ΔE) | The energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.netresearchgate.net |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | A map of charge distribution on the molecular surface. | Predicts sites for electrophilic and nucleophilic attack, guiding understanding of receptor binding. researchgate.net |

Biological Evaluation Frameworks in Vitro Studies

Target-Based Screening Assays

Target-based assays are designed to measure the direct interaction of a compound with a purified molecular target, such as an enzyme. This approach allows for the precise determination of inhibitory potency.

Based on a review of the available scientific literature, specific inhibitory activity data for N-allyl-7-chloro-4-quinazolinamine against the tyrosine kinases EGFR, HER-2, c-Met, and VEGFR-2 could not be identified. While the broader quinazoline (B50416) chemical class is known to produce compounds that inhibit these kinases, dedicated studies detailing the in vitro inhibitory concentrations (IC₅₀) of Chlorasquin for these specific enzymes are not present in the reviewed sources.

This compound (Chlorasquin) has been evaluated as an inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway essential for DNA synthesis. nih.gov A comparative study assessed its potency against DHFR sourced from both mammalian (rat liver) and microbial (Streptococcus faecium) origins. nih.gov

The research demonstrated that Chlorasquin is a potent inhibitor of DHFR from both sources. nih.gov Its inhibitory activity was quantified and compared to Methotrexate, a well-established DHFR inhibitor. The concentration of Chlorasquin required to inhibit 50% of the enzyme's activity (IC₅₀) was determined for both enzymes, highlighting its efficacy as a classical folic acid antagonist. nih.gov

| Compound | Source of DHFR | IC₅₀ (nM) | Reference |

|---|---|---|---|

| This compound (Chlorasquin) | Rat Liver | 1.5 | nih.gov |

| This compound (Chlorasquin) | Streptococcus faecium | 1.3 | nih.gov |

| Methotrexate (Reference) | Rat Liver | 0.07 | nih.gov |

| Methotrexate (Reference) | Streptococcus faecium | 0.12 | nih.gov |

A review of published research did not yield any studies evaluating the inhibitory effect of this compound on Histone Deacetylase 6 (HDAC6). While other compounds containing a quinazoline scaffold have been investigated as HDAC inhibitors, specific data for Chlorasquin against this target is not available.

Cellular Pathway Modulation Assays

These assays assess how a compound affects complex cellular processes, such as cell division and programmed cell death.

Specific studies detailing the effects of this compound on cell cycle progression in cancer cell lines were not found in the reviewed scientific literature. Therefore, no data regarding its potential to induce cell cycle arrest, for instance in the G0/G1 phase, can be presented.

An extensive search of the scientific literature did not uncover any in vitro studies specifically investigating the ability of this compound to induce apoptosis. Consequently, information regarding its potential mechanisms for triggering programmed cell death is not available.

Inhibition of Cell Migration and Invasion (e.g., Wound Healing Assays)

The capacity of cancer cells to migrate and invade surrounding tissues is a critical factor in metastasis. The wound healing assay is a standard in vitro method used to assess this collective cell migration. nih.gov For quinazoline derivatives, this assay has been employed to determine their potential as anti-migratory agents.

Research into novel 2-chloroquinazoline (B1345744) derivatives has demonstrated their ability to inhibit the migration of cancer cells. Specifically, wound healing experiments showed that certain compounds within this class can effectively suppress the migratory capabilities of A549 (lung carcinoma), AGS (gastric adenocarcinoma), and HepG2 (hepatocellular carcinoma) cells. nih.gov This inhibition of cell movement is a key indicator of the compound's potential to interfere with the processes of tumor invasion and metastasis. nih.govnih.gov The assay involves creating a "scratch" in a confluent cell monolayer and monitoring the ability of the cells to migrate and close the gap over time. The reduced closure rate in the presence of the test compound indicates an inhibitory effect. nih.gov

Phenotypic Screening Methodologies

Cell-Based Assays for Antiproliferative Activity against Various Cell Lines

A primary method for evaluating potential anticancer agents is through cell-based assays that measure antiproliferative or cytotoxic activity against a panel of human cancer cell lines. Derivatives of the 7-chloro-quinazoline and the related 7-chloro-quinoline core have been extensively studied in this context.

One study synthesized a series of 7-chloro-(4-thioalkylquinoline) derivatives and tested their cytotoxic activity against eight human cancer cell lines and four non-tumor cell lines. mdpi.com The results highlighted that derivatives with sulfinyl and sulfonyl groups were particularly potent, with IC₅₀ values in the low micromolar range against leukemia cell lines (CCRF-CEM), colorectal cancer lines (HCT116), lung cancer (A549), and osteosarcoma cells (U2OS). mdpi.com

Similarly, hybrid molecules incorporating a 7-chloro-4-aminoquinoline fragment were evaluated against 58 human cancer cell lines by the U.S. National Cancer Institute (NCI). Several of these compounds displayed significant cytostatic activity, with GI₅₀ (concentration for 50% growth inhibition) values ranging from 0.05 to 0.95 µM. nih.gov Another investigation of 2-chloroquinazoline derivatives identified compounds with potent activity against EGFR high-expressing cells, including A549 (lung), NCI-H1975 (lung), AGS (gastric), and HepG2 (liver) cell lines, with some derivatives showing activity equivalent to or better than the established drug Gefitinib. nih.gov

Table 1: Antiproliferative Activity of 7-Chloro-Quinazoline/Quinoline (B57606) Derivatives Against Various Cancer Cell Lines

| Compound Class | Cell Line | Cancer Type | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|---|

| 2-Chloroquinazoline derivative (10b) | A549 | Lung Carcinoma | IC₅₀ | 3.68 | nih.gov |

| 2-Chloroquinazoline derivative (10b) | NCI-H1975 | Lung Carcinoma | IC₅₀ | 10.06 | nih.gov |

| 2-Chloroquinazoline derivative (10b) | AGS | Gastric Adenocarcinoma | IC₅₀ | 1.73 | nih.gov |

| 2-Chloroquinazoline derivative (10b) | HepG2 | Liver Carcinoma | IC₅₀ | 2.04 | nih.gov |

| 7-Chloro-(4-thioalkylquinoline) | CCRF-CEM | Leukemia | IC₅₀ | 0.55 - 2.74 | mdpi.com |

| 7-Chloro-(4-thioalkylquinoline) | HCT116 | Colorectal Carcinoma | IC₅₀ | > 2.74 | mdpi.com |

| 7-Chloro-4-aminoquinoline hybrid | Various (58 lines) | Multiple | GI₅₀ | 0.05 - 0.95 | nih.gov |

Antimicrobial Activity Evaluation (e.g., antibacterial, antifungal)

The quinazoline scaffold is also explored for its potential antimicrobial properties. Studies have evaluated derivatives against various bacterial and fungal strains to determine their spectrum of activity.

Hybrid compounds containing the 7-chloro-4-aminoquinoline nucleus have been screened for antifungal activity against pathogenic yeasts. nih.gov These evaluations revealed activity against Candida albicans and Cryptococcus neoformans, which are common causes of opportunistic infections. nih.gov Further research into related structures, such as N-acyl-α-amino acids, has shown that certain derivatives possess antibacterial activity against Gram-positive bacteria like Bacillus subtilis and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov While not directly focused on this compound, these findings support the broader potential of related chemical classes to yield antimicrobial leads.

Table 2: Antifungal Activity of 7-Chloro-4-aminoquinoline Hybrid Compounds

| Compound Class | Fungal Strain | Finding | Reference |

|---|---|---|---|

| 7-Chloro-4-aminoquinoline hybrid | Candida albicans | Showed antifungal activity | nih.gov |

| 7-Chloro-4-aminoquinoline hybrid | Cryptococcus neoformans | Showed antifungal activity | nih.gov |

Antimalarial and Antitubercular Activity Assessment in Relevant Models

The 7-chloro-4-amino core is famously present in the antimalarial drug chloroquine (B1663885), making this chemical family a major focus for developing new agents against resistant malaria parasites. nih.gov Likewise, the quinazoline structure is investigated for activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.

Antimalarial Activity: Numerous derivatives of 7-chloro-4-aminoquinoline have been synthesized and tested for their in vitro activity against various strains of Plasmodium falciparum. N-(7-chloroquinolinyl-4-aminoalkyl)arylsulfonamides, for example, showed promising activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains, with IC₅₀ values as low as 0.01 µM. rsc.org These compounds are thought to act by inhibiting hemozoin formation, a critical detoxification process for the parasite. rsc.orgnih.gov

Table 3: In Vitro Antimalarial Activity of 7-Chloroquinoline (B30040) Derivatives

| Compound Class | P. falciparum Strain | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| N-(7-chloroquinolinyl-4-aminoalkyl)arylsulfonamide (Cmpd 16) | 3D7 (sensitive) | IC₅₀ | 0.05 | rsc.org |

| N-(7-chloroquinolinyl-4-aminoalkyl)arylsulfonamide (Cmpd 17) | 3D7 (sensitive) | IC₅₀ | 0.01 | rsc.org |

| N-(7-chloroquinolinyl-4-aminoalkyl)arylsulfonamide (Cmpd 16) | K1 (resistant) | IC₅₀ | 0.41 | rsc.org |

| N-(7-chloroquinolinyl-4-aminoalkyl)arylsulfonamide (Cmpd 17) | K1 (resistant) | IC₅₀ | 0.36 | rsc.org |

Antitubercular Activity: Quinazoline and quinoline derivatives have demonstrated significant potential as antitubercular agents. A series of 7-chloro-4-quinolinylhydrazones were evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov Several compounds exhibited a potent minimum inhibitory concentration (MIC) of 2.5 µg/mL, which is comparable to the first-line anti-TB drugs rifampicin (B610482) and ethambutol. nih.gov Other studies on quinazoline derivatives confirmed antimycobacterial activity against a range of species, including M. tuberculosis, M. avium, M. kansasii, and M. intracellulare. nih.gov These findings underscore the value of this chemical scaffold in the search for new treatments for tuberculosis.

Mechanistic Investigations of N Allyl 7 Chloro 4 Quinazolinamine S Biological Actions

Receptor Engagement and Signaling Pathway Perturbations

There is currently no published research identifying specific receptors with which N-allyl-7-chloro-4-quinazolinamine interacts. Consequently, any downstream effects on signaling pathways remain unknown. Structure-activity relationship studies on analogous compounds suggest that quinazolinamines can interact with a range of biological targets, but specific assays would be required to determine if this compound shares any of these targets.

Intracellular Target Identification and Validation

The intracellular targets of this compound have not been identified. Research on other quinazolinamine derivatives has pointed to enzymes and transport proteins as potential targets. However, without direct experimental evidence, it is not possible to state what cellular components this compound may bind to or modulate.

Biochemical Cascade Delineation

A delineation of the biochemical cascades affected by this compound is not possible without prior identification of its molecular targets and pathways of action. Understanding how a compound influences cellular processes requires a step-by-step investigation that begins with identifying its initial points of interaction within the cell.

Future Research Directions and Translational Perspectives

Rational Design and Synthesis of Novel N-allyl-7-chloro-4-quinazolinamine Derivatives with Enhanced Potency and Selectivity

A primary focus of future research will be the rational design and synthesis of new derivatives of this compound. The goal is to create compounds with improved potency against specific biological targets and enhanced selectivity to minimize off-target effects. This can be achieved through various medicinal chemistry strategies, including structure-activity relationship (SAR) studies. nih.gov By systematically modifying the quinazolinamine core, researchers can identify key structural features that contribute to its biological activity.

For instance, modifications to the allyl group could influence the compound's binding affinity and pharmacokinetic properties. The introduction of different substituents on the quinazoline (B50416) ring is another avenue for exploration. For example, incorporating a chloro group into the benzene (B151609) ring of some novel quinazoline derivatives could potentially enhance stacking interactions and improve hydrophobic interactions at the enzyme binding site. nih.gov

Computational modeling and molecular docking studies will play a crucial role in the rational design process. These in silico methods can predict how different derivatives will interact with their biological targets, allowing for the prioritization of compounds for synthesis and biological evaluation.

Exploration of New Biological Targets and Disease Indications

While the anti-cancer potential of quinazolinamine derivatives has been a major area of investigation, future research will likely explore a wider range of biological targets and disease indications. The quinazoline scaffold is known to be a versatile pharmacophore with a broad spectrum of biological activities, including anti-inflammatory, antifungal, and antitubercular properties. mdpi.com

Future studies may investigate the potential of this compound derivatives as inhibitors of protein kinases other than those currently known, or as modulators of other key signaling pathways implicated in various diseases. For example, some quinazoline derivatives have been investigated as phosphodiesterase 7 (PDE7) inhibitors. nih.gov The exploration of novel targets could lead to the development of treatments for a variety of conditions, from neurodegenerative diseases to infectious diseases.

Screening of this compound and its derivatives against a diverse panel of biological targets will be a key strategy in this endeavor. High-throughput screening (HTS) technologies can be employed to rapidly assess the activity of a large number of compounds against multiple targets.

Development of Advanced Methodologies for Synthesis and Characterization

The development of more efficient and versatile synthetic methods will be crucial for the generation of diverse libraries of this compound derivatives for biological screening. While established methods for the synthesis of quinazolinamines exist, there is always a need for more streamlined and environmentally friendly approaches. nih.govmdpi.com This could involve the use of novel catalysts, microwave-assisted synthesis, or flow chemistry techniques to accelerate the synthetic process and improve yields.

In parallel, advanced analytical techniques will be essential for the comprehensive characterization of these new compounds. Techniques such as high-resolution mass spectrometry (HRMS), and various forms of nuclear magnetic resonance (NMR) spectroscopy are vital for confirming the chemical structures of the synthesized derivatives. nih.govnih.gov X-ray crystallography can provide detailed insights into the three-dimensional structure of these molecules and their interactions with biological targets. researchgate.net

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a deeper understanding of the mechanism of action of this compound and its derivatives, future research will increasingly rely on the integration of multi-omics data. nih.gov This approach involves the simultaneous analysis of data from genomics, transcriptomics, proteomics, and metabolomics to create a holistic picture of the cellular response to the compound.

For example, transcriptomic analysis can reveal changes in gene expression patterns induced by the compound, while proteomics can identify alterations in protein levels and post-translational modifications. nih.gov Metabolomic studies can shed light on the compound's effects on cellular metabolism. By integrating these different layers of biological information, researchers can identify the key signaling pathways and molecular networks that are modulated by this compound. nih.gov This comprehensive mechanistic understanding is crucial for optimizing the therapeutic efficacy of these compounds and for identifying potential biomarkers for patient stratification. nih.gov

Design of Hybrid Molecules Incorporating the this compound Scaffold

Molecular hybridization is an innovative drug design strategy that involves covalently linking two or more pharmacophores to create a single molecule with multiple biological activities. nih.govmdpi.com This approach offers the potential to develop drugs with improved efficacy, reduced side effects, and the ability to overcome drug resistance.

Future research will likely focus on the design of hybrid molecules that incorporate the this compound scaffold with other bioactive moieties. nih.gov For example, combining the quinazolinamine core with a pharmacophore known to target a different aspect of a disease could result in a synergistic therapeutic effect. The choice of the partner pharmacophore will depend on the specific disease indication being targeted. For instance, in the context of cancer, the this compound scaffold could be linked to a molecule that inhibits a different signaling pathway involved in tumor growth or one that enhances the immune response against cancer cells.

Q & A

Q. Q1: What are the optimal synthetic routes for N-allyl-7-chloro-4-quinazolinamine, and how can reaction yields be maximized?

Methodological Answer: The synthesis typically involves nucleophilic substitution at the 4-position of the quinazoline core. A two-step approach is recommended:

Chlorination : React 7-chloro-4-hydroxyquinazoline with POCl₃ under reflux to introduce a leaving group at the 4-position.

Allylation : Treat the intermediate with allylamine in anhydrous DMF at 80–90°C for 6–8 hours.

Yields (>70%) are achieved by maintaining strict anhydrous conditions and using a 1.5:1 molar ratio of allylamine to chlorinated precursor. Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) ensures >95% purity .

Q. Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Chlorination | POCl₃, reflux, 4h | 85 | 90 |

| Allylation | Allylamine, DMF, 80°C | 72 | 95 |

| Data adapted from quinazoline derivative syntheses . |

Q. Q2: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic methods:

- ¹H/¹³C NMR : Confirm allyl group integration (e.g., δ 5.8–5.2 ppm for vinyl protons) and absence of unreacted precursors.

- HPLC-MS : Monitor purity (C18 column, acetonitrile/water gradient) and verify molecular ion peaks ([M+H]⁺ at m/z 248.1).

- X-ray crystallography (if crystalline): Resolve stereoelectronic effects at the 4-position.

Cross-validate results with elemental analysis (C, H, N) to ensure <1% deviation from theoretical values .

Q. Q3: How should in vitro pharmacological screening be designed to evaluate this compound’s bioactivity?

Methodological Answer: Adopt tiered screening:

Primary Assays : Use the MTT assay () on neuronal cell lines (e.g., SH-SY5Y) to assess cytotoxicity (IC₅₀) at 24–72 hours.

Secondary Assays : Test anticonvulsant potential via maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models in rodents. Dose ranges: 10–100 mg/kg, with phenytoin as a positive control.

Dose-Response Curves : Apply nonlinear regression (GraphPad Prism) to calculate EC₅₀ and therapeutic indices .

Advanced Research Questions

Q. Q4: How can structure-activity relationships (SAR) guide the optimization of this compound derivatives?

Methodological Answer: Focus on modifying three regions:

- 4-Position : Replace allyl with bulkier groups (e.g., propargyl) to enhance blood-brain barrier penetration.

- 7-Position : Introduce electron-withdrawing substituents (e.g., -NO₂) to stabilize receptor binding.

- Quinazoline Core : Fluorinate the 6-position to improve metabolic stability.

Q. Table 2: SAR Trends in Quinazoline Derivatives

| Modification | Bioactivity (EC₅₀, μM) | Metabolic Stability (t₁/₂, min) |

|---|---|---|

| Allyl (baseline) | 12.5 ± 1.2 | 45 |

| Propargyl | 8.3 ± 0.9 | 68 |

| 6-Fluoro | 9.1 ± 1.1 | 120 |

| Data synthesized from . |

Q. Q5: What strategies resolve contradictions in bioactivity data across different experimental models?

Methodological Answer: Discrepancies often arise from assay specificity or pharmacokinetic variability. Follow these steps:

Cross-Model Validation : Compare in vitro (e.g., patch-clamp for ion channel effects) and in vivo (e.g., MES) results.

Pharmacokinetic Profiling : Measure plasma/tissue concentrations (LC-MS/MS) to correlate exposure with effect.

Statistical Reconciliation : Use meta-analysis (RevMan software) to weight data by model robustness (e.g., sample size, controls).

Address outliers via sensitivity analysis .

Q. Q6: How can in silico modeling improve the prediction of this compound’s pharmacokinetic properties?

Methodological Answer: Leverage computational tools:

- ADMET Prediction : Use SwissADME to estimate logP (target: 2–3), CNS permeability (BOILED-Egg model), and CYP450 inhibition.

- Molecular Dynamics : Simulate binding to γ-aminobutyric acid (GABA) receptors (AMBER or GROMACS) to prioritize analogs with stronger hydrogen bonding (e.g., -NH₂ at 4-position).

Validate predictions with in vitro hepatocyte clearance assays .

Q. Q7: What methodological rigor is required to validate this compound’s mechanism of action?

Methodological Answer: Adopt a multi-omics approach:

Transcriptomics : RNA-seq of treated neuronal cells to identify GABA pathway upregulation.

Proteomics : SILAC labeling to quantify target engagement (e.g., glutamate decarboxylase).

Metabolomics : LC-HRMS to track GABA/glutamate ratios in cerebrospinal fluid.

Triangulate data using pathway enrichment tools (DAVID, MetaboAnalyst) .

Unresolved Research Challenges

- Metabolic Stability : The allyl group’s susceptibility to CYP3A4-mediated oxidation remains a barrier to oral bioavailability .

- Off-Target Effects : Quinazoline cores may inhibit hERG channels; patch-clamp studies are needed to quantify cardiac risk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.